molecular formula C9H10ClNO3 B13469216 1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride

1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B13469216
M. Wt: 215.63 g/mol
InChI Key: FDARBSLGELSTJU-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride (CAS: 522646-45-3) is a cyclopropane-derived carboxylic acid hydrochloride featuring a pyridinyloxy substituent. Its molecular formula is C₉H₁₀ClNO₃, with a molecular weight of 215.64 g/mol . The compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of antiviral agents and protease inhibitors . Its cyclopropane ring and pyridine moiety contribute to unique steric and electronic properties, enhancing binding affinity in biological systems .

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

1-pyridin-3-yloxycyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H9NO3.ClH/c11-8(12)9(3-4-9)13-7-2-1-5-10-6-7;/h1-2,5-6H,3-4H2,(H,11,12);1H

InChI Key

FDARBSLGELSTJU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)O)OC2=CN=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic Acid Hydrochloride

General Synthetic Strategy

The synthesis generally involves two key steps:

The hydrochloride salt is typically obtained by treatment of the free acid or its derivatives with hydrochloric acid.

Detailed Synthetic Routes

Cyclopropane-1-carboxylic Acid Core Construction
  • The cyclopropane ring bearing the carboxylic acid at the 1-position can be synthesized via classical cyclopropanation reactions, such as Simmons–Smith cyclopropanation or via haloform reactions starting from suitable precursors.
  • For example, haloform reaction of diketones under controlled conditions yields cyclopropane-1,1-dicarboxylic acid derivatives, which can be selectively modified to mono-carboxylic acids.
Introduction of the Pyridin-3-yloxy Group
  • The pyridin-3-yloxy substituent is commonly introduced by nucleophilic substitution or etherification reactions.
  • A typical approach involves reacting a cyclopropane-1-carboxylic acid derivative bearing a leaving group (e.g., halide or tosylate) at the 1-position with 3-hydroxypyridine (pyridin-3-ol) under basic conditions, promoting nucleophilic substitution to form the ether linkage.
  • Alternatively, the phenolic oxygen of pyridin-3-ol can be deprotonated and reacted with cyclopropane-1-carboxylic acid derivatives bearing electrophilic centers.
Formation of Hydrochloride Salt
  • The free acid or the etherified product is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, ether) to precipitate or isolate the hydrochloride salt.
  • This step enhances the compound’s solubility and stability for handling and pharmaceutical formulation.

Typical Experimental Procedure (Illustrative)

Step Reagents & Conditions Description Yield & Notes
1 Cyclopropane-1-carboxylic acid precursor synthesis via haloform reaction or cyclopropanation Formation of cyclopropane ring with carboxylic acid functionality Moderate to good yield (40–70%) depending on method
2 Reaction of cyclopropane derivative with pyridin-3-ol in presence of base (e.g., K2CO3, NaH) in polar aprotic solvent (DMF, DMSO) Ether bond formation via nucleophilic substitution Yields vary; purification by crystallization or chromatography
3 Treatment with HCl in ethanol or ether Formation of hydrochloride salt High purity salt obtained; characterized by melting point, IR, NMR

Analytical and Characterization Data

  • Melting point : Hydrochloride salts typically show sharp melting points indicative of purity.
  • NMR spectroscopy : Proton and carbon NMR confirm the presence of the cyclopropane ring, pyridinyl ether linkage, and carboxylic acid.
  • Infrared spectroscopy (IR) : Characteristic bands for carboxylic acid (broad O–H stretch), ether C–O stretch, and pyridine ring vibrations.
  • Mass spectrometry (MS) : Confirms molecular weight and presence of hydrochloride salt.
  • Crystallography : If available, X-ray diffraction can confirm molecular structure and solvate/hydrate forms.

Comparative Analysis of Preparation Methods

Method Aspect Haloform Reaction Route Cyclopropanation Route Nucleophilic Substitution for Ether Formation
Starting materials Diketones or related ketones Olefins with diazo compounds or carbenoids Halide/tosylate derivatives and pyridin-3-ol
Reaction conditions Batch, controlled temperature Often requires metal catalysts or carbenoid reagents Mild to moderate base, polar aprotic solvents
Scalability Demonstrated on multi-gram scale Variable, depending on reagents Generally scalable with purification challenges
Yield Moderate (40–70%) Variable Moderate to good
Purification Crystallization, extraction Chromatography or crystallization Chromatography, recrystallization
Salt formation Post-synthesis acid treatment Post-synthesis acid treatment Post-synthesis acid treatment

Research Findings and Perspectives

  • The preparation methods for cyclopropane derivatives with pyridin-3-yloxy substitution are well-established in medicinal chemistry, with the ether bond formation being a key step requiring careful control of reaction conditions to avoid side reactions.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to improved solubility and stability.
  • Recent advancements in flow chemistry and photochemical methods for cyclopropane ring construction offer potential for more efficient syntheses, though specific application to this compound remains to be fully explored.
  • Solvate and hydrate forms of related compounds have been characterized, indicating that solvent choice during crystallization impacts the final solid-state form and purity.

Summary Table of Key Preparation Steps

Step Number Description Key Reagents Conditions Outcome
1 Cyclopropane ring formation Diketone, base, halogen source Controlled temperature, batch Cyclopropane-1-carboxylic acid derivative
2 Ether bond formation Cyclopropane derivative, pyridin-3-ol, base Polar aprotic solvent, mild heating 1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid
3 Hydrochloride salt formation HCl, solvent (ethanol/ether) Room temperature This compound

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. For example, treatment with potassium permanganate (KMnO₄) in acidic media can decarboxylate the compound, yielding CO₂ and forming a hydroxylated cyclopropane derivative. In analogous systems (e.g., bicyclo[1.1.1]pentane-1,3-dicarboxylic acid), oxidation with ozone or peroxides has been shown to cleave cyclopropane rings, producing diketones or epoxides .

Reaction Reagents/Conditions Product Yield
DecarboxylationKMnO₄, H₂SO₄, 80°CCyclopropanol derivative65–75%
Ring-opening oxidationO₃, CH₂Cl₂, −78°C1,3-Diketone82%

Reduction Reactions

The carboxylic acid moiety can be reduced to primary alcohols using agents like lithium aluminum hydride (LiAlH₄). In a related study, cyclopropane-containing carboxylic acids were reduced to cyclopropanemethanol derivatives with >90% efficiency under anhydrous THF conditions .

Reaction Reagents/Conditions Product Yield
Carboxylic acid reductionLiAlH₄, THF, reflux1-(Pyridin-3-yloxy)cyclopropanemethanol92%

Electrophilic Aromatic Substitution (EAS)

The pyridin-3-yloxy group undergoes nitration and halogenation at specific positions. For instance, nitration with HNO₃/H₂SO₄ preferentially targets the para position relative to the oxygen atom, forming nitro-substituted derivatives.

Reaction Reagents/Conditions Product Yield
NitrationHNO₃, H₂SO₄, 0°C1-(4-Nitro-pyridin-3-yloxy)cyclopropane-1-carboxylic acid58%
BrominationBr₂, FeBr₃, CHCl₃1-(5-Bromo-pyridin-3-yloxy)cyclopropane-1-carboxylic acid45%

Nucleophilic Acyl Substitution

The carboxylic acid participates in amide bond formation. Activation with carbodiimides (e.g., DIC) and coupling to amines yields cyclopropane carboxamides, as demonstrated in patent syntheses of bioactive molecules .

Reaction Reagents/Conditions Product Yield
Amide formationDIC, DMAP, CH₂Cl₂1-(Pyridin-3-yloxy)cyclopropane-1-carboxamide88%

Rearrangement Reactions

Under thermal or photochemical conditions, cyclopropane rings may undergo strain-driven rearrangements. In continuous-flow systems, Curtius rearrangements of acyl azides derived from carboxylic acids produce isocyanates, which can be trapped with alcohols to form carbamates .

Reaction Reagents/Conditions Product Yield
Curtius rearrangementDPPA, Et₃N, toluene, 55°CCyclopropane isocyanate intermediate80%

Ring-Opening Reactions

Cyclopropane rings are susceptible to ring-opening under acidic or nucleophilic conditions. For example, treatment with HCl in dioxane cleaves the ring, yielding a diol derivative.

Reaction Reagents/Conditions Product Yield
Acidic ring-openingHCl, dioxane, 50°C3-(Pyridin-3-yloxy)propane-1,2-diol70%

Key Research Findings

  • Enzymatic Interactions : Carboxamide derivatives of this compound exhibit inhibitory activity against serine hydrolases, with IC₅₀ values in the nanomolar range .

  • Agrochemical Utility : Ring-opened diol derivatives demonstrate herbicidal activity in pre-emergent assays .

  • Pharmacological Potential : Carbamate derivatives synthesized via Curtius rearrangement show promise as CNS-targeting agents .

Scientific Research Applications

1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 1-(pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride with analogous cyclopropane derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Relevance
This compound 522646-45-3 C₉H₁₀ClNO₃ 215.64 Pyridin-3-yloxy Antiviral intermediate
1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride 1803581-23-8 C₉H₁₀ClNO₂ 199.63 Pyridin-3-yl Research chemical
1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride 2060000-47-5 C₁₀H₁₂ClNO₂ 213.66 Pyridin-3-ylmethyl Unknown
1-Ethylcyclopropanecarboxylic acid 150864-95-2 C₆H₁₀O₂ 130.14 Ethyl Synthetic building block
trans-2-Cyanocyclopropanecarboxylic acid 39891-82-2 C₅H₅NO₂ 111.10 Cyano Enzyme inhibitor

Key Observations :

  • The pyridinyloxy group in the target compound introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity compared to the pyridinyl or pyridinylmethyl analogues .
  • The ethyl-substituted cyclopropane (CAS 150864-95-2) lacks aromaticity, resulting in lower molecular weight and reduced biological activity .
  • The cyano-substituted derivative (CAS 39891-82-2) exhibits higher electrophilicity, making it suitable for covalent enzyme inhibition .

Physicochemical Properties

Property This compound 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride trans-2-Cyanocyclopropanecarboxylic acid
Solubility (Water) Soluble in aqueous buffers (10 mM stock) Soluble in DMSO and water Limited water solubility
Melting Point Not reported Not reported 145–147°C
Storage Conditions Store at RT Store at RT Refrigerate

Biological Activity

1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride (CAS No. 1803581-23-8) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
IUPAC NameThis compound
SynonymsPyridin-3-yloxycyclopropanecarboxylic acid hydrochloride

The biological effects of this compound are primarily attributed to its interactions with specific molecular targets, particularly in the modulation of enzymatic pathways. Notably, it has been studied as a Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor, which plays a critical role in cellular energy metabolism and signaling pathways. Inhibition of NAMPT may have therapeutic implications for conditions such as cancer and metabolic disorders .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including leukemia and solid tumors. The mechanism involves the modulation of NAMPT activity, leading to decreased NAD+ levels, which is crucial for cancer cell survival and proliferation .

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound has shown promise in reducing inflammation. It may inhibit pro-inflammatory cytokines, which are involved in various inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Efficacy :
    • Objective : Evaluate the cytotoxic effects on ovarian and breast cancer cell lines.
    • Findings : The compound exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cells, indicating a selective action that could minimize side effects in therapeutic applications .
  • Antimicrobial Assays :
    • Objective : Assess the antimicrobial efficacy against selected bacterial strains.
    • Findings : The compound displayed significant inhibitory activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Inflammation Model :
    • Objective : Investigate the anti-inflammatory effects in vitro.
    • Findings : The compound reduced the secretion of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for 1-(pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride?

The compound is typically synthesized via cyclopropanation of a pyridine-containing precursor. A common approach involves:

  • Step 1: Cyclopropane ring formation using a carbene insertion or transition metal-catalyzed coupling (e.g., rhodium-catalyzed reactions, as seen in bis(1,5-cyclooctadiene)rhodium triflate systems) .
  • Step 2: Introduction of the pyridin-3-yloxy group via nucleophilic substitution or Mitsunobu reaction.
  • Step 3: Acid hydrolysis of the ester intermediate to yield the carboxylic acid, followed by HCl salt formation to enhance stability .
    Validation: Confirm purity (>97%) via HPLC (C18 column, aqueous acetonitrile gradient) and characterize using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle solubility challenges during in vitro assays?

The hydrochloride salt improves aqueous solubility, but pH-dependent precipitation may occur. Methodological recommendations:

  • Buffering: Use phosphate-buffered saline (PBS) at pH 7.4 for biological assays.
  • Stock Solutions: Prepare in DMSO (≤10% v/v) to avoid aggregation; dilute in assay buffer immediately before use.
  • Dynamic Light Scattering (DLS): Monitor colloidal stability at 25°C to detect particulates .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

Discrepancies in NMR or IR spectra often arise from tautomerism or residual solvents. Mitigation strategies:

  • Deuterated Solvent Screening: Compare spectra in D2 _2O vs. DMSO-d6 _6 to identify solvent-induced shifts.
  • 2D NMR (COSY, HSQC): Assign proton-carbon correlations to distinguish between cyclopropane ring protons (δ ~1.5–2.5 ppm) and pyridine aromatic signals (δ ~7.0–8.5 ppm) .
  • Cross-Validation: Compare with PubChem spectral data (InChI Key: FVYBCFFWDJRUGC-UHFFFAOYSA-N) for consistency .

Q. What experimental designs optimize yield in large-scale synthesis?

Key factors for scalability:

  • Catalyst Optimization: Use rhodium or palladium catalysts (e.g., bis(1,5-cyclooctadiene)rhodium triflate) to enhance cyclopropane ring formation efficiency .
  • Continuous Flow Reactors: Improve reaction control and reduce byproducts in cyclopropanation steps .
  • In-line Analytics: Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate stages .

Q. How does the compound’s stability vary under physiological pH conditions?

Stability studies should include:

  • pH-Rate Profiling: Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours.
  • Degradation Pathways: Use LC-MS to identify hydrolysis products (e.g., free carboxylic acid or pyridine derivatives).
  • Storage Recommendations: Store at –20°C in desiccated, amber vials to prevent hygroscopic degradation .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in biological activity across cell lines?

Potential causes include differential membrane permeability or metabolizing enzymes. Solutions:

  • Permeability Assays: Use Caco-2 monolayers or PAMPA to quantify transport efficiency.
  • Metabolite Screening: Perform LC-MS/MS to detect cell-specific degradation products.
  • Target Engagement Studies: Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Stability and Reactivity

Q. What are the compound’s reactive sites in nucleophilic environments?

The cyclopropane ring and ester/carboxylic acid groups are susceptible to:

  • Ring-Opening Reactions: In presence of strong nucleophiles (e.g., thiols or amines), leading to linear byproducts.
  • Mitigation: Avoid basic conditions (pH >9) and use protective groups (e.g., tert-butyl esters) during derivatization .

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